3H-1,2-benzodioxole
Overview
Description
3H-1,2-benzodioxole is a benzodioxole and an organic peroxide.
Scientific Research Applications
Anticancer and Antibacterial Properties
- 1,3-benzodioxole derivatives have been synthesized and evaluated for their anticancer, antibacterial, and DNA binding potential. One derivative, compound 3c, demonstrated greater anticancer and antibacterial potency than standard reference compounds like cisplatin and cinoxacin. Another derivative, 5b, was identified as the most active in DNA binding capacity. This research highlights the potential of 1,3-benzodioxole derivatives in developing new anticancer and antibacterial agents (Gupta et al., 2016).
Synthesis and Structural Studies
- The compound has been synthesized through various methods. For instance, synthesis from catechol by cyclization with dichloromethane was explored, yielding a process with an overall yield of 57.2% (Li Yu, 2006).
- Additionally, studies on the molecular structure of 1,3-benzodioxole have been conducted using techniques like nuclear magnetic resonance (NMR) and fluorescence spectroscopy (Hassan & Hollas, 1989).
Antimicrobial and Antioxidant Effects
- A range of benzodioxol derivatives was tested for their antibacterial and antioxidant activities. For example, compound 3e exhibited significant antibacterial growth inhibition, while compound 3a demonstrated potent antioxidant activity (Khalil et al., 2021).
Potential in Cancer Therapy
- Some 1,3-benzodioxole derivatives have been found to have in vitro antitumor activity against human tumor cell lines, with specific compounds like 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester showing significant growth inhibitory activity (Micale et al., 2002).
Enzyme Inhibition for Cancer Treatment
- 1,3-benzodioxole and its derivatives were investigated as novel histone deacetylase enzyme inhibitors for cancer treatment. Compounds such as 7 and 9 were found to have higher binding scores than approved drugs, indicating their potential as novel compounds to combat cancer (Kumar et al., 2018).
Properties
Molecular Formula |
C7H6O2 |
---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
3H-1,2-benzodioxole |
InChI |
InChI=1S/C7H6O2/c1-2-4-7-6(3-1)5-8-9-7/h1-4H,5H2 |
InChI Key |
WPPHMBKSJVDIFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2OO1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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